

In-Depth Technical Guide to Dimethylmalonyl Chloride (CAS No. 5659-93-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylmalonyl chloride*

Cat. No.: *B1587366*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethylmalonyl chloride**, a key reagent in organic synthesis. It covers its physicochemical properties, safety and handling, reactivity, and applications, with a focus on providing practical information for laboratory and development settings.

Core Physicochemical Properties

Dimethylmalonyl chloride is a reactive diacyl chloride that serves as a valuable building block for introducing a dimethylmalonyl moiety into various molecular scaffolds.^[1] Its physical and chemical characteristics are crucial for its proper handling and use in synthesis.

Property	Value	Reference
CAS Number	5659-93-8	[1] [2]
IUPAC Name	2,2-dimethylpropanedioyl dichloride	[1]
Synonyms	Dimethylmalonoyl dichloride, 2,2-Dimethylmalonyl dichloride, Dimethylpropanedioyl Dichloride	[2]
Molecular Formula	C ₅ H ₆ Cl ₂ O ₂	[1] [3]
Molecular Weight	169.00 g/mol	[1] [3]
Appearance	Colorless to light yellow clear liquid	[2] [3]
Density	1.278 g/mL at 25 °C	[4] [5]
Boiling Point	60 °C at 10 mmHg	[4] [5] [6]
Flash Point	125 °F (51.7 °C)	[4]
Refractive Index (n _{20/D})	1.451	[4] [5]

Safety and Handling

Dimethylmalonyl chloride is a hazardous chemical and requires strict adherence to safety protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[\[3\]](#)[\[7\]](#) It is also sensitive to moisture and will decompose in contact with water, releasing toxic and corrosive hydrogen chloride gas.[\[2\]](#)[\[3\]](#)

Hazard Classification	Pictograms	Precautionary Statements
Flammable liquids (Category 3)	GHS02 (Flame), GHS05 (Corrosion)	<p>P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]</p> <p>P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]</p> <p>P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]</p> <p>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]</p>
Skin corrosion (Category 1B)		<p>P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]</p>
Serious eye damage (Category 1)		<p>P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6][7]</p>

Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.[3][7] It should be stored under an inert atmosphere and be protected from moisture.[4][8]

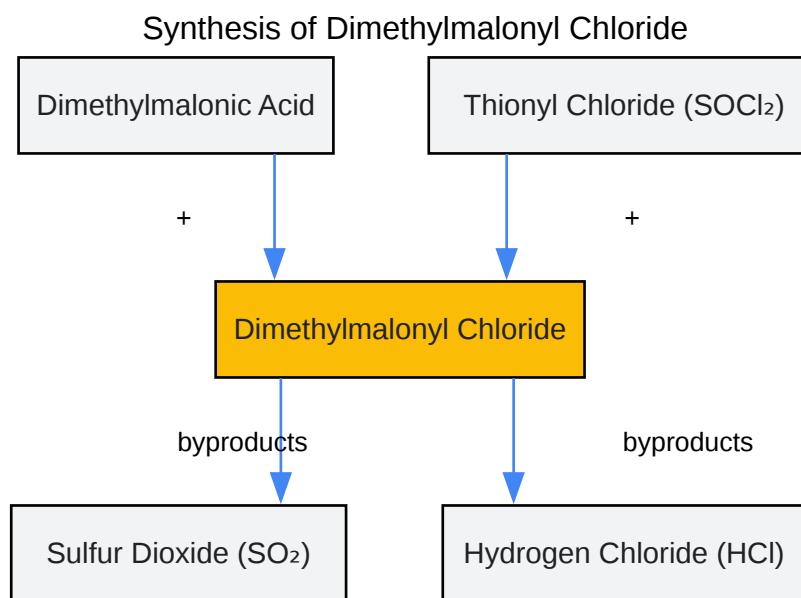
Disposal: Dispose of this material and its container to a licensed professional waste disposal service.[8]

Synthesis and Reactivity

Dimethylmalonyl chloride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent to introduce the 2,2-dimethylmalonyl group.[2]

Synthesis of Dimethylmalonyl Chloride

The most common method for the synthesis of **Dimethylmalonyl chloride** is the chlorination of dimethylmalonic acid using a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride.[1][4]

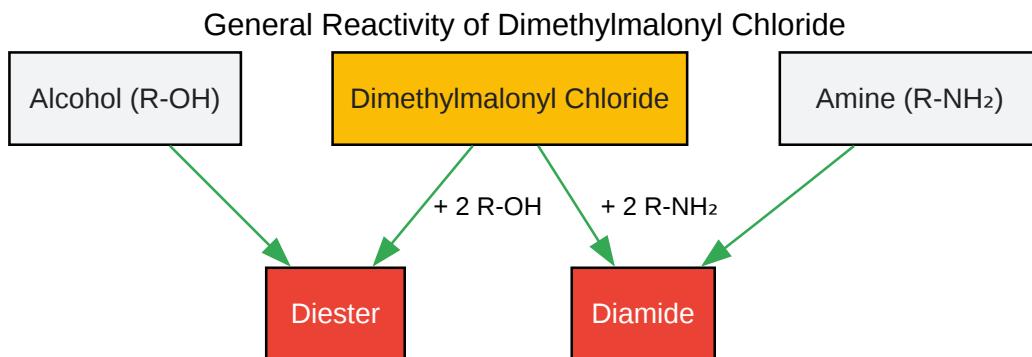


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Caption: Synthesis of **Dimethylmalonyl Chloride** from Dimethylmalonic Acid.

Reactivity with Nucleophiles

The high reactivity of the acyl chloride functional groups makes **Dimethylmalonyl chloride** an excellent electrophile for reactions with various nucleophiles.[1][2] It readily reacts with alcohols to form esters and with amines to form amides.[2] These reactions are typically vigorous and may require cooling and the use of a base to neutralize the hydrogen chloride byproduct.[9]



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Caption: Reactions of **Dimethylmalonyl Chloride** with Nucleophiles.

Applications in Synthesis

Dimethylmalonyl chloride is a crucial intermediate in the synthesis of a wide range of compounds, including:

- Pharmaceuticals: It is a building block for various active pharmaceutical ingredients.[1]
- Agrochemicals: Used in the preparation of pesticides and herbicides.[1]
- Fine Chemicals: Serves as a precursor for specialty chemicals and materials.[1]
- Heterocyclic Compounds: Employed in the synthesis of heterocyclic structures that are important in drug discovery.[1]
- Polymers and Resins: Can be used as a monomer or cross-linking agent in polymer production.

Experimental Protocols

The following are representative protocols for the synthesis and use of **Dimethylmalonyl chloride**. These should be adapted and optimized for specific laboratory conditions and scales.

Synthesis of Dimethylmalonyl Chloride from Dimethylmalonic Acid

This protocol is based on the general method of converting carboxylic acids to acyl chlorides.

[4]

Materials:

- Dimethylmalonic acid
- Oxalyl chloride or Thionyl chloride
- Anhydrous dichloromethane (DCM)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Round-bottom flask with a reflux condenser and a gas outlet
- Magnetic stirrer
- Ice bath

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethylmalonic acid in anhydrous DCM in a round-bottom flask.
- Add a catalytic amount of DMF to the solution.
- Cool the flask in an ice water bath to 0 °C.
- Slowly add an excess (typically 2-3 equivalents) of oxalyl chloride or thionyl chloride dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Stir the reaction mixture at room temperature for several hours or until the evolution of gas ceases.
- The solvent and excess chlorinating agent can be removed by distillation, followed by vacuum distillation to purify the **Dimethylmalonyl chloride**.

Synthesis of a N,N'-Disubstituted-2,2-dimethylmalonamide

This protocol is a general representation for the reaction of **Dimethylmalonyl chloride** with a primary or secondary amine.

Materials:

- **Dimethylmalonyl chloride**
- Primary or secondary amine (e.g., N-methylcyclohexylamine)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
- Tertiary amine base (e.g., triethylamine or pyridine)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Dissolve **Dimethylmalonyl chloride** in the anhydrous solvent in a dropping funnel.

- Add the **Dimethylmalonyl chloride** solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- The reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride.
- The product is then extracted with an organic solvent, and the organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization or column chromatography.

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- To cite this document: BenchChem. [In-Depth Technical Guide to Dimethylmalonyl Chloride (CAS No. 5659-93-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587366#dimethylmalonyl-chloride-cas-number-5659-93-8-properties>

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